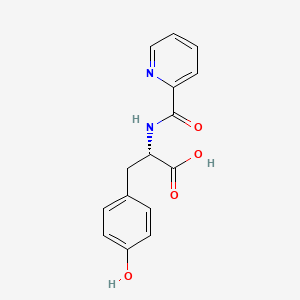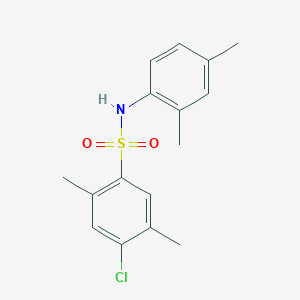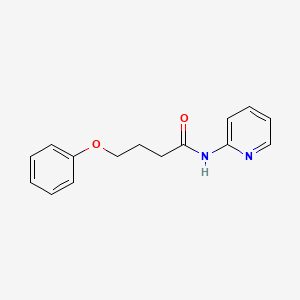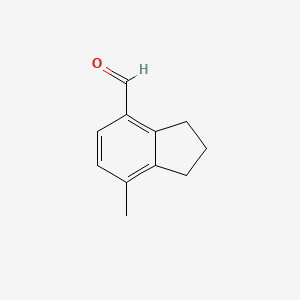
(2S)-3-(4-hydroxyphenyl)-2-(pyridine-2-carbonylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(4-hydroxyphenyl)-2-(pyridine-2-carbonylamino)propanoic acid, commonly known as PHPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PHPP is a derivative of tyrosine and is a potent inhibitor of the enzyme tyrosine hydroxylase, which is responsible for the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.
Mecanismo De Acción
PHPP inhibits tyrosine hydroxylase by binding to the active site of the enzyme and preventing the conversion of tyrosine to L-DOPA. This, in turn, leads to a decrease in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.
Biochemical and Physiological Effects:
PHPP has been shown to have various biochemical and physiological effects. In the central nervous system, PHPP has been shown to decrease the levels of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of mood, behavior, and cognitive function. In the cardiovascular system, PHPP has been shown to decrease the levels of norepinephrine, which is a vasoconstrictor that increases blood pressure. In the immune system, PHPP has been shown to decrease the levels of norepinephrine, which is a neurotransmitter that can modulate the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PHPP has several advantages for lab experiments, such as its high potency and specificity for tyrosine hydroxylase. However, PHPP also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
PHPP has several potential future directions, such as its use as a therapeutic agent for various diseases such as Parkinson's disease, hypertension, and cancer. PHPP could also be used to study the role of catecholamines in various physiological and pathological conditions. Further research is needed to explore the full potential of PHPP and its applications in various fields.
Métodos De Síntesis
PHPP is a synthetic compound that can be synthesized using various methods. One of the most commonly used methods involves the reaction of tyrosine with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to obtain PHPP.
Aplicaciones Científicas De Investigación
PHPP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and biochemistry. PHPP is a potent inhibitor of tyrosine hydroxylase, which makes it a valuable tool for studying the role of catecholamines in various physiological and pathological conditions. PHPP has been used to study the effects of catecholamines on the central nervous system, cardiovascular system, and immune system.
Propiedades
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(pyridine-2-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-11-6-4-10(5-7-11)9-13(15(20)21)17-14(19)12-3-1-2-8-16-12/h1-8,13,18H,9H2,(H,17,19)(H,20,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIXYBBKFSPZES-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(4-hydroxyphenyl)-2-(pyridine-2-carbonylamino)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[[5-(diethylsulfamoyl)thiophen-2-yl]methyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B7463457.png)


![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B7463500.png)
![2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7463514.png)
![2-[(4-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7463515.png)
![8-Methyl-3-[[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7463525.png)
